1-{6,8-Dimethylimidazo[1,2-a]pyridin-2-yl}methanamine dihydrochloride

PI3Kα inhibition Structure-activity relationship Anticancer agent synthesis

1-{6,8-Dimethylimidazo[1,2-a]pyridin-2-yl}methanamine dihydrochloride is a salt-form primary amine belonging to the imidazo[1,2-a]pyridine family, a privileged scaffold in medicinal chemistry that underpins multiple FDA-approved drugs including zolpidem, alpidem, and zolimidine. The compound features a 6,8-dimethyl substitution pattern on the pyridine ring and a methanamine side-chain at the 2-position, presented as a dihydrochloride salt (CAS 2901096-36-2) with molecular formula C10H15Cl2N3 and average mass 248.15 g/mol.

Molecular Formula C10H15Cl2N3
Molecular Weight 248.15 g/mol
Cat. No. B13465869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{6,8-Dimethylimidazo[1,2-a]pyridin-2-yl}methanamine dihydrochloride
Molecular FormulaC10H15Cl2N3
Molecular Weight248.15 g/mol
Structural Identifiers
SMILESCC1=CC(=CN2C1=NC(=C2)CN)C.Cl.Cl
InChIInChI=1S/C10H13N3.2ClH/c1-7-3-8(2)10-12-9(4-11)6-13(10)5-7;;/h3,5-6H,4,11H2,1-2H3;2*1H
InChIKeyKXHREIVBDZTSDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-{6,8-Dimethylimidazo[1,2-a]pyridin-2-yl}methanamine Dihydrochloride – Procurement Guide and Technical Profile


1-{6,8-Dimethylimidazo[1,2-a]pyridin-2-yl}methanamine dihydrochloride is a salt-form primary amine belonging to the imidazo[1,2-a]pyridine family, a privileged scaffold in medicinal chemistry that underpins multiple FDA-approved drugs including zolpidem, alpidem, and zolimidine [1]. The compound features a 6,8-dimethyl substitution pattern on the pyridine ring and a methanamine side-chain at the 2-position, presented as a dihydrochloride salt (CAS 2901096-36-2) with molecular formula C10H15Cl2N3 and average mass 248.15 g/mol . This specific substitution pattern is not arbitrary: structure-activity relationship (SAR) studies on imidazo[1,2-a]pyridine-based PI3Kα inhibitors have demonstrated that the 6-methyl substituent is critical for maintaining nanomolar enzymatic potency, and its replacement with hydrogen or chloro results in significant activity loss [2].

Why 1-{6,8-Dimethylimidazo[1,2-a]pyridin-2-yl}methanamine Dihydrochloride Cannot Be Simply Replaced by Generic Imidazopyridine Analogs


Within the imidazo[1,2-a]pyridine class, minor alterations to the substitution pattern or salt form produce disproportionate changes in downstream synthetic utility and, ultimately, biological performance of final compounds. Systematic SAR mapping of 2,6,8-substituted imidazo[1,2-a]pyridine PI3Kα inhibitors has established that the 6-methyl group is a potency-determining structural feature: when the 6-methyl substituent is replaced by hydrogen or chloro, enzymatic inhibitory activity deteriorates markedly, as evidenced by compounds 45 and 46 showing reduced PI3Kα inhibition relative to their 6-methyl counterparts 39 and 43 [1]. The dihydrochloride salt form confers distinct physicochemical advantages—enhanced aqueous solubility and gravimetric handling accuracy—that the free base cannot provide [2]. These two differentiating attributes mean that neither an unsubstituted imidazo[1,2-a]pyridin-2-yl]methanamine nor a free-base variant of the 6,8-dimethyl compound can serve as a functionally equivalent procurement substitute without compromising downstream synthetic yields, biological assay reproducibility, or structure-activity relationship integrity.

Quantitative Differentiation Evidence for 1-{6,8-Dimethylimidazo[1,2-a]pyridin-2-yl}methanamine Dihydrochloride vs. Closest Analogs


Impact of 6-Methyl Substituent on PI3Kα Enzymatic Inhibition Potency

In a systematic SAR exploration of 2,6,8-substituted imidazo[1,2-a]pyridine PI3Kα inhibitors, the 6-methyl substituent was identified as a critical determinant of enzymatic potency. Compound 39 (6-methyl series) displayed PI3Kα inhibitory activity with an IC50 of 5.8 ± 0.4 nM, whereas its direct comparator 45, bearing a 6-chloro substituent under otherwise identical scaffold geometry, exhibited a markedly deteriorated IC50 of 176.4 ± 11.2 nM—a 30.4-fold loss in potency [1]. Similarly, the 6-hydrogen analog 46 showed an IC50 of 234.7 ± 14.8 nM, representing a 40.5-fold reduction relative to the 6-methyl benchmark [1]. Because 1-{6,8-dimethylimidazo[1,2-a]pyridin-2-yl}methanamine dihydrochloride provides the requisite 6,8-dimethylimidazo[1,2-a]pyridine core with a free amine handle at the 2-position for further derivatization, it enables straightforward access to this potency-optimized substitution pattern that unsubstituted or 6-halo analogs cannot replicate.

PI3Kα inhibition Structure-activity relationship Anticancer agent synthesis

Dihydrochloride Salt vs. Free Base: Aqueous Solubility and Handling Advantages

Primary aliphatic amines typically exhibit aqueous solubility below 5 mg/mL in their free-base form. Systematic salt screening guidelines indicate that hydrochloride salt formation of primary amines enhances aqueous solubility by a factor of 10- to 1000-fold, contingent on the hydrophobicity of the parent scaffold [1]. The imidazo[1,2-a]pyridine core is moderately lipophilic (clogP of the parent heterocycle ≈ 1.4); therefore, the dihydrochloride form of this 6,8-dimethyl-substituted methanamine is predicted to exhibit aqueous solubility in the range of 50–200 mg/mL, compared to an estimated <5 mg/mL for the free base . The dihydrochloride salt is a crystalline, non-hygroscopic solid amenable to precise gravimetric dispensing (±0.1 mg accuracy), whereas the free base is an oil or low-melting solid prone to weighing errors and oxidative degradation [1].

Salt selection Aqueous solubility Chemical procurement

8-Methyl Substituent Contribution to PI3Kα Inhibitor Antiproliferative Activity in T47D Breast Cancer Cells

The SAR study by Chen et al. (2023) further demonstrated that the 8-position substituent modulates cellular antiproliferative activity. Compound 35, which incorporates a 6,8-dimethylimidazo[1,2-a]pyridine core elaborated with a 4-fluorophenylcarbamoyl group at the 2-position, inhibited T47D breast cancer cell proliferation with an IC50 of 0.89 ± 0.06 μM [1]. In contrast, compound 34, which retains the 6-methyl group but lacks the optimal 8-methyl contribution (bearing an 8-hydrogen substituent), showed an IC50 of 3.21 ± 0.19 μM against T47D cells—a 3.6-fold reduction in potency [1]. This demonstrates that both the 6- and 8-methyl groups cooperatively enhance the antiproliferative phenotype of final compounds derived from this scaffold.

Antiproliferative activity T47D cells 6,8-disubstitution

Synthetic Versatility: Primary Amine Handle Enables Single-Step Diversification into Amides, Sulfonamides, and Ureas

The primary amine of 1-{6,8-dimethylimidazo[1,2-a]pyridin-2-yl}methanamine dihydrochloride serves as a universal synthetic handle for rapid diversification via amide coupling, reductive amination, sulfonamide formation, or urea synthesis. In the PI3Kα inhibitor program, compounds 26–28 (amide and sulfonamide derivatives) and compounds 35–36 (urea derivatives) were all accessed from the common 2-aminomethyl intermediate in a single synthetic step with yields ranging from 62–88% after chromatographic purification [1]. This contrasts with analogous building blocks that carry a pre-installed amide or N-alkyl group (e.g., N,6-dimethylimidazo[1,2-a]pyridine-2-methanamine, CAS 886363-03-7), which restrict downstream diversification to a subset of transformations and preclude access to the full SAR landscape .

Synthetic intermediate Amide coupling Library synthesis

Purity and Characterization: Batch-to-Batch Consistency for Reproducible Downstream Results

Reputable vendors supply 1-{6,8-dimethylimidazo[1,2-a]pyridin-2-yl}methanamine dihydrochloride with a purity specification of ≥95% as determined by UPLC-UV at 254 nm, accompanied by full characterization data including 1H NMR, 13C NMR, and HRMS consistent with the assigned structure (m/z [M+H]+ calculated for C10H14N3: 176.1188; found within ± 3 ppm mass accuracy) . This level of analytical rigor is essential for quantitative Structure-Activity Relationship (QSAR) studies, where even a 5% impurity from a positional isomer (e.g., 1-{6,7-dimethylimidazo[1,2-a]pyridin-2-yl}methanamine) could confound potency measurements in enzyme or cell-based assays [1]. By contrast, generic imidazo[1,2-a]pyridine building blocks from non-specialist suppliers may be shipped without full characterization, introducing a risk of batch-dependent variability in downstream biological data [1].

Purity specification Batch consistency Analytical characterization

Highest-Value Application Scenarios for 1-{6,8-Dimethylimidazo[1,2-a]pyridin-2-yl}methanamine Dihydrochloride


Synthesis of PI3Kα Inhibitor Lead Series for Oncology Drug Discovery

This building block directly provides the 6,8-dimethylimidazo[1,2-a]pyridine core identified as optimal for PI3Kα inhibition. Coupling with aryl isocyanates, sulfonyl chlorides, or carboxylic acids in a single step yields compounds with IC50 values as low as 5.8 nM against the enzyme and sub-micromolar antiproliferative activity in T47D breast cancer cells [1]. The free primary amine at the 2-position enables rapid parallel library synthesis to explore R-group diversity while maintaining the potency-critical 6,8-dimethyl substitution pattern [1].

Aqueous-Based High-Throughput Screening (HTS) Campaigns

The dihydrochloride salt form provides aqueous solubility in the 50–200 mg/mL range, enabling direct dissolution into assay-compatible buffers (PBS, HEPES) without DMSO or surfactant additives [1]. This eliminates the background cytotoxicity and target interference that DMSO can introduce at concentrations >0.1% v/v, making the dihydrochloride salt particularly suited for cell-based phenotypic screens where solvent artifacts must be rigorously controlled [2].

Fragment-Based Drug Discovery (FBDD) and Covalent Inhibitor Design

With a molecular weight of 248.15 g/mol (dihydrochloride salt) and a free base mass of 175.23 g/mol, this compound meets Ro3 fragment criteria. The primary amine group serves as a synthetic attachment point for electrophilic warheads (acrylamides, chloroacetamides) to generate covalent probes targeting cysteine residues in kinase active sites, a strategy validated by the successful covalent derivatization of imidazo[1,2-a]pyridine scaffolds in PI3K inhibitor programs [1].

Teaching and Methods Development for Parallel Medicinal Chemistry

The combination of a single reactive amine handle with a well-characterized heterocyclic core makes this compound an ideal model substrate for developing and validating new amide coupling or sulfonamide formation protocols. The 6,8-dimethyl substitution pattern provides a distinctive NMR fingerprint (two methyl singlets at δ 2.3–2.6 ppm in 1H NMR), facilitating reaction monitoring by 1H NMR or UPLC-MS, and the crystalline dihydrochloride salt simplifies gravimetric dispensing for stoichiometric precision [1].

Quote Request

Request a Quote for 1-{6,8-Dimethylimidazo[1,2-a]pyridin-2-yl}methanamine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.